Cas no 2231673-88-2 ([1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol)
![[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol structure](https://ja.kuujia.com/scimg/cas/2231673-88-2x500.png)
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol 化学的及び物理的性質
名前と識別子
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- [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol
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- インチ: 1S/C18H21NO/c1-14-17(13-20)12-19(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18,20H,12-13H2,1H3
- InChIKey: OLKZEGAXXGVFHR-UHFFFAOYSA-N
- ほほえんだ: C(C1CN(C(C2=CC=CC=C2)C2=CC=CC=C2)C1C)O
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-100MG |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 100MG |
¥ 1,280.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-500MG |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 500MG |
¥ 3,418.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-1G |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 1g |
¥ 5,121.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-250mg |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 250mg |
¥2052.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-1g |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 1g |
¥5121.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-1.0g |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 1.0g |
¥5121.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-250.0mg |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 250.0mg |
¥2052.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-100mg |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 100mg |
¥1280.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-10G |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 10g |
¥ 25,608.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA093-250MG |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol |
2231673-88-2 | 95% | 250MG |
¥ 2,052.00 | 2023-04-06 |
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanolに関する追加情報
Professional Introduction to [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol (CAS No. 2231673-88-2)
[1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol (CAS No. 2231673-88-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex azetidine core and diphenylmethyl substituent, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications.
The molecular structure of [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol consists of a six-membered azetidine ring substituted with a diphenylmethyl group at the 1-position and a methyl group at the 2-position. The presence of these functional groups imparts distinct chemical reactivity and binding affinity, which are critical for its potential use in drug design and development. The compound's solubility profile and stability under various conditions further enhance its suitability for laboratory-scale synthesis and biological testing.
In recent years, there has been a growing interest in the development of novel scaffolds for medicinal chemistry. The azetidine ring, in particular, has emerged as a versatile pharmacophore due to its ability to mimic the conformational flexibility of natural amino acid residues. This feature makes [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol an attractive building block for designing small-molecule inhibitors targeting enzyme-catalyzed reactions.
One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors. Enzyme inhibition is a cornerstone of modern drug therapy, and compounds that can effectively modulate enzymatic activity are highly sought after. The diphenylmethyl group in [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol provides a hydrophobic anchor that can interact with hydrophobic pockets in enzyme active sites, while the azetidine ring can engage in hydrogen bonding or other non-covalent interactions with key amino acid residues.
Recent studies have demonstrated the efficacy of azetidine derivatives in inhibiting various therapeutic targets, including kinases and proteases. For instance, modifications of the azetidine scaffold have led to the discovery of potent inhibitors with significant pharmacological activity. The structural features of [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol align well with these findings, suggesting that it may serve as a valuable precursor for developing new inhibitors with improved selectivity and potency.
The synthesis of [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the azetidine ring through intramolecular cyclization reactions, followed by functionalization at the 1- and 2-positions using appropriate protecting groups and reagents. Advances in synthetic methodologies have made it possible to access complex structures like this one with increasing efficiency, which bodes well for future applications.
In addition to its potential as an enzyme inhibitor, [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol may also find utility in other areas of biomedical research. Its unique structural motifs could be exploited for designing chelating agents targeting metal ions involved in pathological processes or for developing probes that facilitate high-resolution imaging techniques. The compound's ability to undergo selective modifications further enhances its versatility as a chemical tool.
The growing body of research on azetidine derivatives underscores their significance as pharmacological scaffolds. As our understanding of biological systems continues to expand, compounds like [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol will play an increasingly important role in drug discovery and development. Their structural complexity combined with functional diversity makes them ideal candidates for exploring new therapeutic modalities.
In conclusion, [1-(diphenylmethyl)-2-methylazetidin-3-yl]methanol (CAS No. 2231673-88-2) represents a fascinating compound with broad applications in pharmaceutical chemistry and medicinal research. Its unique structural features and chemical properties position it as a valuable asset for designing novel bioactive molecules. As research progresses, we can expect to see further innovative uses emerging from this versatile compound.
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